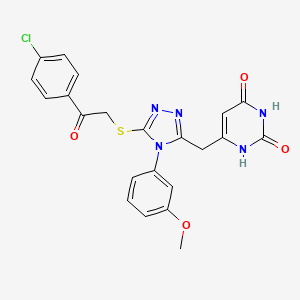

6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Descripción

This compound features a pyrimidine-2,4-dione core substituted at the 6-position with a methyl group linked to a 1,2,4-triazole ring. The triazole ring is further modified at the 5-position by a thioether group connected to a 2-(4-chlorophenyl)-2-oxoethyl moiety and at the 4-position by a 3-methoxyphenyl group.

Propiedades

Fórmula molecular |

C22H18ClN5O4S |

|---|---|

Peso molecular |

483.9 g/mol |

Nombre IUPAC |

6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H18ClN5O4S/c1-32-17-4-2-3-16(11-17)28-19(9-15-10-20(30)25-21(31)24-15)26-27-22(28)33-12-18(29)13-5-7-14(23)8-6-13/h2-8,10-11H,9,12H2,1H3,(H2,24,25,30,31) |

Clave InChI |

NEMLECPKXYJXND-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

Attachment of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where the chlorophenyl group is introduced.

Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving urea or thiourea derivatives.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science:

Biology

Antimicrobial Agents: Potential use as an antimicrobial agent due to its complex structure.

Enzyme Inhibition: May act as an inhibitor for specific enzymes.

Medicine

Anticancer Research: Studied for its potential anticancer properties.

Drug Development: Potential lead compound for the development of new drugs.

Industry

Agriculture: Possible use as a pesticide or herbicide.

Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.

Mecanismo De Acción

The mechanism of action of “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” would depend on its specific application. For instance:

Antimicrobial Action: It may disrupt cell wall synthesis or inhibit essential enzymes in microbes.

Anticancer Action: It could induce apoptosis in cancer cells by interacting with specific molecular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Effects

The compound’s pyrimidine-2,4-dione core is shared with several derivatives reported in the literature. Key comparisons include:

- Substituent Impact: The 4-chlorophenyl group may increase lipophilicity, enhancing membrane permeability compared to phenyl or thiophenyl substituents . Thioether linkages (as in the target) are less polar than oxadiazole or thiazole substituents, which could influence solubility and metabolic stability .

Physicochemical Properties

- Melting Points: Thieno-pyrimidine derivatives () exhibit high melting points (>200°C) due to rigid fused-ring systems, whereas the target’s pyrimidine-2,4-dione core may lower melting points (estimated 150–180°C) .

- Solubility: The 3-methoxyphenyl and thioether groups likely reduce aqueous solubility compared to cyano or carboxylate-substituted analogs (e.g., ) .

Research Implications

The structural uniqueness of the target compound positions it as a candidate for exploring:

- Selective Enzyme Inhibition : Triazole and pyrimidine-dione motifs are prevalent in kinase and dihydrofolate reductase inhibitors.

- Antimicrobial Optimization : Modular substitution (e.g., replacing 3-methoxyphenyl with electron-withdrawing groups) could improve potency, as suggested by .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.